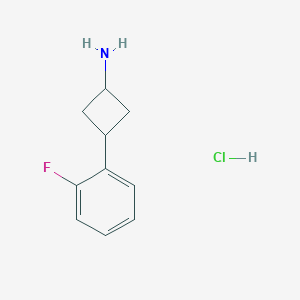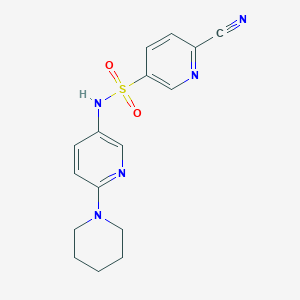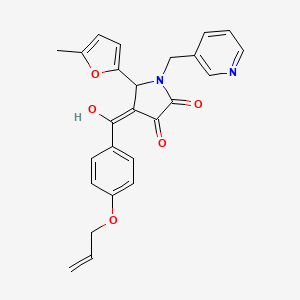
3-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride” is a chemical compound with the molecular formula C10H13ClFN . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “3-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride” is1S/C10H12FN.ClH/c11-9-5-2-1-4-8(9)10(12)6-3-7-10;/h1-2,4-5H,3,6-7,12H2;1H . This code provides a specific description of the molecule’s structure, including the positions of the fluorine atom and the cyclobutanamine group. Physical And Chemical Properties Analysis
This compound has a molecular weight of 201.67 . It is a powder at room temperature and is stored at room temperature . More specific physical and chemical properties like melting point, boiling point, and solubility are not provided in the sources I have access to.科学的研究の応用
1. Synthesis and Chemical Properties
Synthesis of 3-Aminocyclobut-2-en-1-ones : A study by Brand et al. (2003) describes the synthesis of 3-aminocyclobut-2-en-1-ones, which are used as potent antagonists of VLA-4. This synthesis involves the condensation of cyclobuta-1,3-diones with a phenylalanine-derived primary amine, which is relevant to the synthesis of 3-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride (Brand, S., de Candole, B., & Brown, J. (2003)).
Development of Tumor Imaging Tracers : Shoup and Goodman (1999) synthesized Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), an important compound for positron emission tomography in tumor delineation, highlighting its potential use in medical imaging (Shoup, T., & Goodman, M. (1999)).
2. Medicinal Chemistry Applications
Synthesis of Biologically Active Compounds : Feng et al. (2019) explored the synthesis of polysubstituted aminocyclobutanes, highlighting their importance as substructures in biologically active compounds. This study is relevant for the development of drugs and therapeutics utilizing structures similar to 3-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride (Feng, S., Hao, H., Liu, P., & Buchwald, S. (2019)).
Anticancer Complexes : Liu et al. (2013) developed mixed-NH3/amine platinum (II) complexes using cyclobutane derivatives, demonstrating significant cytotoxicity toward cancer cells. This research provides insights into the potential application of 3-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride in cancer treatment (Liu, W., Su, J., Jiang, J., Li, X., Ye, Q., Zhou, H., Chen, J., Li, Y. (2013)).
3. Analytical Chemistry and Detection Techniques
- Detection of Hydrogen Fluoride : Ueta et al. (2015) presented a study on the detection of hydrogen fluoride using organophosphorus compounds. The relevance of this study lies in the chemical properties of fluorinated compounds like 3-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride in sensing and detection applications (Ueta, Y., Mikami, K., & Ito, S. (2015)).
4. Polymer Chemistry
- Cation Radical Polymerization : Bauld et al. (1996) discussed a new polymerization mechanism involving cation radical salts and cyclobutane derivatives. The study offers insights into novel polymerization techniques that could potentially involve compounds like 3-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride (Bauld, N. L., Aplin, J. T., Yueh, W., Sarker, H., & Bellville, D. J. (1996)).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, indicating that it can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .
特性
IUPAC Name |
3-(2-fluorophenyl)cyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c11-10-4-2-1-3-9(10)7-5-8(12)6-7;/h1-4,7-8H,5-6,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMYNKMYLOANFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C2=CC=CC=C2F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride | |
CAS RN |
1807937-81-0, 1269152-54-6 |
Source


|
| Record name | 3-(2-fluorophenyl)cyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(2-fluorophenyl)cyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-difluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2859917.png)


![N-benzyl-3-{[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-3-(thiophen-2-yl)propanamide](/img/structure/B2859920.png)
![N-[1-(2-bromophenyl)ethyl]-2-chloroacetamide](/img/structure/B2859921.png)
![1-[2-(2,4-dimethylphenoxy)ethyl]-1H-pyrazole](/img/structure/B2859922.png)
![4-cyano-N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2859927.png)
![N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}-2-nitrobenzamide](/img/structure/B2859930.png)

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(2-methoxyphenoxy)ethan-1-one](/img/structure/B2859935.png)
![N-(3-chloro-4-methylphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2859936.png)


![2-Cyclopropyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2859939.png)